Cyanomethylenetributylphosphorane

Catalog No.
S800057
CAS No.
157141-27-0
M.F
C14H28NP
M. Wt
241.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanomethylenetributylphosphorane

CAS Number

157141-27-0

Product Name

Cyanomethylenetributylphosphorane

IUPAC Name

2-(tributyl-λ5-phosphanylidene)acetonitrile

Molecular Formula

C14H28NP

Molecular Weight

241.35 g/mol

InChI

InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3

InChI Key

OZMLUMPWPFZWTP-UHFFFAOYSA-N

SMILES

CCCCP(=CC#N)(CCCC)CCCC

Canonical SMILES

CCCCP(=CC#N)(CCCC)CCCC

Organic Synthesis:

Cyanomethylenetributylphosphorane, also known as the Tsunoda reagent, is a versatile reagent used in organic synthesis for various transformations. It serves as a nucleophilic condensing agent, facilitating the formation of carbon-carbon bonds.

One prominent application involves the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for generating alkenes. In this reaction, the phosphonate carbanion of Cyanomethylenetributylphosphorane reacts with carbonyl compounds (aldehydes or ketones) to form α,β-unsaturated carbonyl compounds. These products are valuable building blocks for further synthetic manipulations.

Heterocyclic Chemistry:

Cyanomethylenetributylphosphorane finds applications in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in the ring. Notably, it participates in the annulation reaction, where a new ring is formed within a molecule.

For instance, the reagent plays a crucial role in the synthesis of quinolinones, a class of heterocycles with diverse biological activities. The reaction involves the condensation of Cyanomethylenetributylphosphorane with an appropriate starting material, leading to the formation of the desired quinolinone ring system.

Other Applications:

Beyond the aforementioned examples, Cyanomethylenetributylphosphorane exhibits utility in various other synthetic transformations. These include:

  • Phosphorylation reactions: introducing a phosphate group into organic molecules
  • Michael addition reactions: forming carbon-carbon bonds between an enolate and an α,β-unsaturated carbonyl compound
  • Wittig reaction: another method for generating alkenes

Cyanomethylenetributylphosphorane is an organophosphorus compound characterized by the presence of a cyanomethylene group attached to a tributylphosphorane backbone. Its chemical formula is C${13}$H${24}$N$_{1}$P, and it is recognized for its utility in organic synthesis, particularly as a reagent in various chemical transformations. This compound is classified under the category of phosphoranes, which are known for their ability to stabilize negative charges and facilitate nucleophilic reactions .

In the Mitsunobu reaction, cyanomethylenetributylphosphorane acts as a coupling reagent. It activates the alcohol through the formation of a highly reactive intermediate, facilitating the nucleophilic attack by the desired nucleophile. The exact mechanism of activation involves the formation of a zwitterionic intermediate with a P-O bond and a positive charge on the phosphorus atom []. This positive charge facilitates the subsequent nucleophilic attack.

  • Wittig Reaction: This reaction involves the formation of alkenes from aldehydes or ketones by reacting them with phosphonium ylides, where cyanomethylenetributylphosphorane acts as a ylide precursor .
  • Alkylation Reactions: It is effective in promoting alkylation of various nucleophiles with alcohols, making it useful in the Mitsunobu reaction, which allows for the conversion of alcohols into more reactive species .
  • Condensation Reactions: The compound can also engage in condensation reactions, forming new carbon-carbon bonds under appropriate conditions.

Cyanomethylenetributylphosphorane can be synthesized through several methods:

  • Phosphorus Ylide Formation: The synthesis typically involves the reaction of tributylphosphine with a suitable cyanomethylene precursor. This method allows for the generation of the ylide necessary for subsequent reactions.
  • Mitsunobu Reaction: The compound can be prepared via Mitsunobu-type reactions where it facilitates the conversion of alcohols into more reactive intermediates .

These methods highlight its versatility and utility in synthetic organic chemistry.

Cyanomethylenetributylphosphorane finds applications primarily in:

  • Organic Synthesis: It serves as a crucial reagent for synthesizing alkenes and other complex organic molecules.
  • Pharmaceutical Development: Its ability to facilitate various transformations makes it valuable in the development of pharmaceutical compounds.
  • Material Science: Emerging applications may include its use in polymer chemistry and materials science due to its unique reactivity.

Cyanomethylenetributylphosphorane shares similarities with several other organophosphorus compounds. Below are some comparable compounds along with their unique features:

Compound NameStructure TypeUnique Features
CyanomethylenetrimethylphosphoranePhosphonium YlideSmaller alkyl groups; often used in similar reactions .
TriphenylphosphinePhosphineCommonly used as a ligand; lacks the cyanomethylene group.
PhenyldimethylphosphinePhosphineUsed in different catalytic applications; less bulky than tributyl groups.

Cyanomethylenetributylphosphorane is unique due to its specific structural features that enhance its reactivity and utility in organic synthesis compared to these similar compounds.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Cyanomethylenetributylphosphorane

Dates

Modify: 2023-08-15

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